molecular formula C6H8ClF6N B2527748 (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride CAS No. 1499198-79-6

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2527748
CAS No.: 1499198-79-6
M. Wt: 243.58
InChI Key: SOOPIVTVDYROKZ-HKTIBRIUSA-N
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Description

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds.

Biology

The compound has applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated nature can improve the binding affinity and selectivity of potential drug candidates.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Future Directions

The future directions for the research and development of pyrrolidine derivatives, including “(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride”, involve the design of new compounds with different biological profiles . This can be achieved by modifying the substituents on the pyrrolidine ring and exploring the effects of these modifications on the biological activity of the compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrrolidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride apart is its specific stereochemistry and the presence of two trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(3S,4R)-3,4-bis(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6N.ClH/c7-5(8,9)3-1-13-2-4(3)6(10,11)12;/h3-4,13H,1-2H2;1H/t3-,4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOPIVTVDYROKZ-HKTIBRIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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